molecular formula C13H16ClNO2 B13890260 2-Chloro-5-(4-methylpiperidin-1-yl)benzoic acid

2-Chloro-5-(4-methylpiperidin-1-yl)benzoic acid

Cat. No.: B13890260
M. Wt: 253.72 g/mol
InChI Key: PUSKHPGIRSXFDF-UHFFFAOYSA-N
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Description

2-Chloro-5-(4-methylpiperidin-1-yl)benzoic acid is an organic compound with a molecular formula of C13H16ClNO2 This compound is known for its unique structure, which includes a chloro-substituted benzoic acid moiety and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(4-methylpiperidin-1-yl)benzoic acid typically involves the reaction of 2-chloro-5-nitrobenzoic acid with 4-methylpiperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(4-methylpiperidin-1-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the chloro group to other functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon (Pd/C), and nucleophiles like sodium hydroxide (NaOH). The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions may produce various substituted benzoic acid derivatives.

Scientific Research Applications

2-Chloro-5-(4-methylpiperidin-1-yl)benzoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(4-methylpiperidin-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-(4-methylpiperidin-1-yl)benzoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a chloro-substituted benzoic acid moiety and a piperidine ring makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H16ClNO2

Molecular Weight

253.72 g/mol

IUPAC Name

2-chloro-5-(4-methylpiperidin-1-yl)benzoic acid

InChI

InChI=1S/C13H16ClNO2/c1-9-4-6-15(7-5-9)10-2-3-12(14)11(8-10)13(16)17/h2-3,8-9H,4-7H2,1H3,(H,16,17)

InChI Key

PUSKHPGIRSXFDF-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=CC(=C(C=C2)Cl)C(=O)O

Origin of Product

United States

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